2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Catalog No.
S1901217
CAS No.
37503-42-7
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxyl...

CAS Number

37503-42-7

Product Name

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

IUPAC Name

2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2

InChI Key

PHSXOZKMZYKHLY-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C(=O)OCCO

Canonical SMILES

C1C2CC(C1C=C2)C(=O)OCCO

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound characterized by a bicyclic structure featuring a hydroxyl group and a carboxylate ester. Its molecular formula is C10H14O3C_{10}H_{14}O_3, and it has a molar mass of approximately 182.22 g/mol. The compound is noted for its unique bicyclic framework, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the hydroxyl group enhances its solubility in polar solvents, while the bicyclic structure provides rigidity and steric hindrance, influencing its chemical behavior.

There is no current information available regarding the specific mechanism of action of HEBECE in biological systems or its interaction with other compounds.

  • Potential irritation: The ester and hydroxyl groups might cause skin or eye irritation upon contact.
  • Unknown flammability: Standard safety practices for handling organic liquids should be followed until flammability data becomes available.

  • Esterification: The compound can undergo esterification reactions with various alcohols to form different esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group can be reduced, potentially leading to the formation of alcohol derivatives.
  • Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions involving the carbonyl carbon.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

While specific biological activities of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of bicyclic compounds often exhibit antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound may contribute to its biological activity, warranting further investigation into its pharmacological potential.

The synthesis of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be achieved through various methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functionalization steps.
  • Esterification Reaction: Reacting sodium 5-norbornene-2-carboxylate with 2-hydroxyethyl bromide or chloride can yield the desired ester directly.
  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation of related bicyclic compounds may provide a pathway to synthesize this compound.

These methods reflect the compound's synthetic accessibility and versatility in organic chemistry.

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a valuable precursor in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features may also make it suitable for applications in polymer chemistry and materials science, where rigidity and functional group diversity are advantageous.

Several compounds share structural similarities with 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate:

Compound NameStructural FeaturesUnique Aspects
NorcamphorLacks double bond; contains a carbonyl groupMore saturated structure; different reactivity
NorborneneBicyclic structure with different functional groupsMore reactive due to double bond
NorbornadieneContains two double bondsHigher reactivity due to multiple unsaturations
Tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylateContains tert-butyl group; similar bicyclic structureBulky substituent affects sterics and reactivity
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylateSimilar ester functionalityDifferent alkyl substituent influences properties

Uniqueness: 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is distinguished by its combination of a hydroxyl group and a carboxylic acid derivative within a rigid bicyclic framework, offering distinct reactivity patterns compared to its analogs.

XLogP3

0.8

Dates

Modify: 2023-08-16

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